molecular formula C24H20N2O5 B5958265 3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid

3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid

Cat. No.: B5958265
M. Wt: 416.4 g/mol
InChI Key: QSTJCOHCTZOTJG-KGENOOAVSA-N
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Description

3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylformamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid typically involves multiple steps. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate can then undergo further reactions, such as acylation and cyclization, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzoic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-31-20-12-10-16(11-13-20)14-21(26-22(27)17-6-3-2-4-7-17)23(28)25-19-9-5-8-18(15-19)24(29)30/h2-15H,1H3,(H,25,28)(H,26,27)(H,29,30)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTJCOHCTZOTJG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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